Cas no 2137746-10-0 (Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate)

Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2137746-10-0
- methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate
- EN300-732434
- Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate
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- Inchi: 1S/C8H13ClO3S/c1-12-7(10)8(13(9)11)5-3-2-4-6-8/h2-6H2,1H3
- InChI Key: QFHATPQTFVOAAB-UHFFFAOYSA-N
- SMILES: ClS(C1(C(=O)OC)CCCCC1)=O
Computed Properties
- Exact Mass: 224.0273931g/mol
- Monoisotopic Mass: 224.0273931g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6Ų
- XLogP3: 2.1
Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-732434-1.0g |
methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate |
2137746-10-0 | 1g |
$0.0 | 2023-06-06 |
Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate Related Literature
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
Additional information on Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate
Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate (CAS No. 2137746-10-0): An Overview
Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate (CAS No. 2137746-10-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its distinct chlorosulfinyl and cyclohexane moieties, exhibits a range of chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
The molecular structure of Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate consists of a cyclohexane ring with a chlorosulfinyl group attached to the carboxylic acid moiety, which is esterified with a methyl group. This combination of functional groups imparts specific reactivity and stability to the compound, making it an attractive candidate for various synthetic transformations.
Recent studies have highlighted the potential applications of Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate in the development of new drugs. For instance, researchers at the University of California, Los Angeles (UCLA) have explored its use as a key intermediate in the synthesis of novel anti-inflammatory agents. The chlorosulfinyl group, in particular, has been shown to enhance the bioavailability and efficacy of these compounds, thereby opening new avenues for therapeutic applications.
In addition to its pharmaceutical applications, Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate has also been investigated for its role in the synthesis of agrochemicals. A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound can be used to synthesize highly effective herbicides and fungicides. The cyclohexane ring provides structural rigidity, while the chlorosulfinyl group enhances the compound's reactivity and selectivity towards target organisms.
The synthetic route to produce Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate involves several well-defined steps. Typically, it begins with the reaction of cyclohexanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with sodium methoxide to form the methyl ester. Finally, the introduction of the chlorosulfinyl group is achieved through a reaction with chlorine monoxide (ClO) under controlled conditions. This multi-step process ensures high purity and yield, making it suitable for large-scale production.
The physical properties of Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate are well-documented. It is a colorless liquid with a molecular weight of approximately 205 g/mol. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetonitrile but has limited solubility in water. These properties make it easy to handle and process in both laboratory and industrial settings.
Safety considerations are an important aspect when working with Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate. While it is not classified as a hazardous material under current regulations, appropriate handling precautions should be taken to ensure safety. This includes using personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling the compound. Additionally, proper ventilation should be maintained to prevent inhalation of vapors.
In conclusion, Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate (CAS No. 2137746-10-0) is a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its unique chemical structure and favorable physical properties make it an ideal candidate for further research and development. As ongoing studies continue to uncover new potential uses for this compound, it is likely to play an increasingly important role in various industries.
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